molecular formula C18H16N2O5 B12856183 5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B12856183
M. Wt: 340.3 g/mol
InChI Key: DWGYVXWCJJNCFJ-UHFFFAOYSA-N
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Description

5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic synthesis. One common route includes the nitration of biphenyl derivatives followed by the introduction of the pyrrolidine-3-carbonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the biphenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Alcohol derivatives: Formed through the reduction of the carboxylic acid group.

    Substituted biphenyls: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine-3-carbonyl group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-5-pyridineboronic acid pinacol ester: Shares the nitro group and aromatic structure but differs in the boronic ester functionality.

    Pyrrolidin-2-ones: Similar in having the pyrrolidine ring but differ in the overall structure and functional groups.

Uniqueness

5-Nitro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its biphenyl core provides a rigid structure, while the nitro and pyrrolidine-3-carbonyl groups offer sites for further chemical modification and interaction with biological targets.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

4-nitro-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid

InChI

InChI=1S/C18H16N2O5/c21-17(11-7-8-19-10-11)14-4-2-1-3-13(14)16-9-12(20(24)25)5-6-15(16)18(22)23/h1-6,9,11,19H,7-8,10H2,(H,22,23)

InChI Key

DWGYVXWCJJNCFJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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